Methyl 3-(cyclopropylmethoxy)-5-hydroxybenzoate
Description
Methyl 3-(cyclopropylmethoxy)-5-hydroxybenzoate is a benzoate ester featuring a cyclopropylmethoxy substituent at the 3-position and a hydroxyl group at the 5-position of the aromatic ring. This compound is primarily utilized as a synthetic intermediate in the preparation of complex benzofuran derivatives, as evidenced by its role in palladium-catalyzed cross-coupling reactions (e.g., forming benzofuran-4-carboxylates) . Its synthesis involves microwave-assisted reactions with reagents such as Pd(OAc)₂ and Mo(CO)₆, highlighting its relevance in modern organic chemistry methodologies .
Properties
IUPAC Name |
methyl 3-(cyclopropylmethoxy)-5-hydroxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-15-12(14)9-4-10(13)6-11(5-9)16-7-8-2-3-8/h4-6,8,13H,2-3,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYAVGGSSTBFGNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)OCC2CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Mono-Alkylation Strategies
The direct alkylation of methyl 3,5-dihydroxybenzoate with cyclopropylmethyl bromide represents the most straightforward approach. However, achieving selective mono-alkylation at the 3-position is challenging due to the similar reactivity of the 3- and 5-hydroxyl groups.
Reaction Conditions :
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Base : Potassium carbonate (K₂CO₃) in acetone at 40°C for 18 hours.
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Yield : 18–25% for mono-alkylation, with bis-alkylation byproducts (e.g., methyl 3,5-bis(cyclopropylmethoxy)benzoate) forming in 10–15% yields.
Key Challenges :
Protective Group Strategies
To enhance regioselectivity, protective group methodologies are employed:
Benzyl Ether Protection
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Protection : Methyl 3,5-dihydroxybenzoate is treated with benzyl bromide and K₂CO₃ in acetone to protect the 5-hydroxyl as a benzyl ether.
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Alkylation : The 3-hydroxyl is alkylated with cyclopropylmethyl bromide under standard conditions.
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Deprotection : Oxidative cleavage of the benzyl group using phenyl iodonium bis(trifluoroacetate) (PIFA) and a nitroxyl radical catalyst (e.g., TEMPO) yields the target compound.
Optimized Parameters :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Protection | BnBr, K₂CO₃, acetone, 40°C, 12 h | 85% |
| Alkylation | Cyclopropylmethyl Br, K₂CO₃, acetone | 78% |
| Deprotection | PIFA, TEMPO, CH₂Cl₂, 25°C, 12 h | 92% |
Methyl Ether Protection
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Protection : Selective methylation of the 5-hydroxyl using methyl iodide and NaH in THF.
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Alkylation : Reaction of the 3-hydroxyl with cyclopropylmethyl bromide.
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Demethylation : Treatment with BBr₃ in dichloromethane at −78°C restores the 5-hydroxyl.
Advantages :
Copper-Catalyzed Hydroxylation of Halogenated Precursors
Synthesis via 5-Iodo Intermediate
A two-step strategy leverages halogenation followed by hydroxylation:
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Halogenation : Methyl 3-(cyclopropylmethoxy)-5-iodobenzoate is prepared via Ullmann coupling or directed ortho-metalation.
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Hydroxylation : Copper(I) iodide and L-proline catalyze the substitution of iodide with hydroxyl under mild conditions.
Reaction Parameters :
| Parameter | Value |
|---|---|
| Catalyst | CuI (10 mol%), L-proline (20 mol%) |
| Solvent | DMSO/H₂O (9:1) |
| Temperature | 80°C, 24 h |
| Yield | 75–80% |
Mechanistic Insight :
The reaction proceeds via a single-electron transfer (SET) mechanism, forming a copper-oxygen intermediate that facilitates iodide displacement.
Diazotization-Hydrolysis of Aminobenzoate Esters
Nitro Reduction and Diazotization
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Nitro Introduction : Methyl 3-(cyclopropylmethoxy)-5-nitrobenzoate is synthesized via nitration of methyl 3-(cyclopropylmethoxy)benzoate.
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Reduction : Tin(II) chloride in HCl reduces the nitro group to amine.
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Diazotization-Hydrolysis : Treatment with NaNO₂/H₂SO₄ generates a diazonium salt, which hydrolyzes to the hydroxyl group.
Critical Data :
| Step | Conditions | Yield |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C, 2 h | 65% |
| Reduction | SnCl₂, HCl, reflux, 4 h | 88% |
| Hydrolysis | NaNO₂, H₂SO₄, H₂O, 50°C, 2 h | 70% |
Limitations :
-
Nitration requires careful temperature control to avoid byproducts.
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Diazotization is sensitive to stoichiometry; excess NaNO₂ leads to decomposition.
Comparative Analysis of Methods
Yield and Scalability
| Method | Average Yield | Scalability | Cost Efficiency |
|---|---|---|---|
| Direct Alkylation | 18–25% | Moderate | High |
| Benzyl Protection | 70–75% | High | Moderate |
| Copper Catalysis | 75–80% | High | Low |
| Diazotization-Hydrolysis | 60–65% | Low | Moderate |
Selectivity and Purity
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Protective Group Methods : Ensure >95% regioselectivity but require additional steps.
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Copper Catalysis : Produces ≤5% over-oxidation byproducts (e.g., quinones).
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Direct Alkylation : Requires chromatography to separate mono- and bis-alkylated products.
Industrial-Scale Considerations
Scientific Research Applications
Pharmaceutical Applications
Methyl 3-(cyclopropylmethoxy)-5-hydroxybenzoate serves primarily as an intermediate in the synthesis of various pharmaceuticals, notably phosphodiesterase-4 (PDE4) inhibitors such as roflumilast. Roflumilast is clinically utilized for the treatment of chronic obstructive pulmonary disease (COPD) and asthma by reducing inflammation and bronchoconstriction, making it a vital compound in respiratory medicine .
Synthesis of Roflumilast
The synthesis of roflumilast involves several steps where this compound acts as a precursor. The process typically includes the alkylation of 3,4-dihydroxymethyl benzoate with cyclopropylmethyl bromide in the presence of potassium carbonate, leading to the formation of the desired compound . This synthetic pathway is crucial for producing effective anti-inflammatory agents.
Structural Characteristics
The structural analysis of this compound has been extensively documented through crystallographic studies. The compound exhibits a dihedral angle between the benzene and cyclopropyl rings, which influences its biological activity . The molecular structure is characterized by:
- Bond Lengths and Angles : Normal bond lengths and angles consistent with similar compounds.
- Hydrogen Bonding : Intermolecular hydrogen bonds contribute to its stability and crystallinity, which are essential for its role in drug formulation .
Research indicates that this compound possesses anti-inflammatory properties due to its action on PDE4 inhibition. This mechanism is beneficial in treating various inflammatory diseases, including asthma and chronic bronchitis .
Case Studies
- In Vivo Studies : In animal models, compounds derived from this compound have shown significant reduction in inflammatory markers, supporting its therapeutic potential.
- Bioactivity Screening : The compound has been used as a positive control in bioactivity assays for PDE4 inhibitors, demonstrating its relevance in drug discovery processes .
Data Table: Comparison of Related Compounds
| Compound Name | Chemical Structure | Primary Application |
|---|---|---|
| This compound | Structure | Intermediate for PDE4 inhibitors |
| Roflumilast | Structure | Treatment for COPD and asthma |
| Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate | Structure | Precursor for anti-inflammatory drugs |
Mechanism of Action
The mechanism of action of Methyl 3-(cyclopropylmethoxy)-5-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group at the fifth position can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The cyclopropylmethoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The cyclopropylmethoxy group confers unique steric and electronic properties to the molecule. Below is a comparative analysis with similar benzoate esters:
Key Observations :
- Cyclopropylmethoxy vs.
- Benzyloxy vs. Cyclopropylmethoxy : Benzyloxy increases lipophilicity (logP) but may reduce metabolic stability due to susceptibility to oxidative cleavage .
- Halogenated Analogs : Bromo and difluoroethoxy substituents enhance reactivity in cross-coupling reactions (e.g., Pd-catalyzed arylations) .
Biological Activity
Methyl 3-(cyclopropylmethoxy)-5-hydroxybenzoate is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.
Chemical Structure and Properties
This compound features a benzoate core with a hydroxyl group at the 5-position and a cyclopropylmethoxy group at the 3-position. This unique substitution pattern contributes to its distinct chemical properties and biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The hydroxyl group can form hydrogen bonds, enhancing its affinity for proteins and enzymes. The cyclopropylmethoxy group increases lipophilicity, which may improve membrane permeability and bioavailability.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. In vitro studies demonstrate its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies show that it can inhibit pro-inflammatory cytokines, making it a candidate for therapeutic use in conditions characterized by inflammation.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in PMC reported the compound's inhibitory effects on bacterial growth, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations as low as 50 µg/mL .
- Anti-inflammatory Mechanism : In another study exploring the anti-inflammatory properties, this compound was shown to reduce levels of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating a significant reduction in inflammatory response .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 3-(methoxy)-5-hydroxybenzoate | Methoxy group at 3-position | Moderate antimicrobial activity |
| Methyl 3-(cyclohexylmethoxy)-4-hydroxybenzoate | Cyclohexyl group at 3-position | Strong anti-inflammatory effects |
| Methyl 3-(cyclohexylmethoxy)-5-methoxybenzoate | Methoxy group at 5-position | Antimicrobial and anticancer properties |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The cyclopropylmethoxy group undergoes nucleophilic substitution under alkaline conditions. In its synthesis, potassium carbonate facilitates the reaction between 3,4-dihydroxymethyl benzoate and cyclopropylmethyl bromide in acetone at 40°C, yielding the target compound alongside positional isomers .
| Reaction Component | Conditions | Yield | Source |
|---|---|---|---|
| 3,4-Dihydroxymethyl benzoate + Cyclopropylmethyl bromide | K₂CO₃, acetone, 40°C, 18 h | 18% |
This reaction’s moderate yield highlights challenges in regioselectivity, often requiring chromatographic purification .
Ester Hydrolysis
The methyl ester group is susceptible to hydrolysis. Under acidic or basic conditions, it converts to the corresponding carboxylic acid, a key step in synthesizing PDE4 inhibitors like roflumilast .
Example Pathway:
-
Base-Catalyzed Hydrolysis : NaOH in aqueous ethanol cleaves the ester to 3-(cyclopropylmethoxy)-4-hydroxybenzoic acid, which is further functionalized .
Hydroxyl Group Modifications
The phenolic hydroxy group participates in alkylation and acylation:
Alkylation
The hydroxyl group reacts with alkyl halides (e.g., methyl iodide) in the presence of bases like K₂CO₃ to form ether derivatives .
Acylation
Acetic anhydride or acetyl chloride acetylates the hydroxyl group, forming protected intermediates for further reactions.
Oxidation and Reduction
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Oxidation : The hydroxyl group can be oxidized to a ketone or quinone structure using agents like PCC (pyridinium chlorochromate).
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Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) reduces the ester to a benzyl alcohol derivative.
Cyclopropane Ring Reactivity
The cyclopropylmethoxy group’s strained ring undergoes ring-opening under strong acidic or oxidative conditions:
| Reaction Type | Conditions | Product | Source |
|---|---|---|---|
| Acidic Ring Opening | H₂SO₄, heat | Methoxy-substituted linear chain | |
| Oxidative Cleavage | Ozone, followed by reduction | Aldehyde/carboxylic acid derivatives |
Structural Influence on Reactivity
Crystallographic studies reveal that the dihedral angle between the benzene and cyclopropane rings (60.3°) affects steric hindrance, moderating reaction rates at the methoxy group .
Comparative Reaction Data
The table below summarizes yields for derivatives synthesized from this compound:
Key Findings and Challenges
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Regioselectivity Issues : Competing reactions at the 3- and 4-positions necessitate careful optimization .
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Low Yields : The 18% yield in primary synthesis underscores the need for improved catalysts or conditions .
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Steric Effects : The cyclopropyl group’s spatial arrangement limits accessibility to certain reagents .
This compound’s versatility in organic synthesis and drug development is well-documented, though challenges in yield and selectivity remain active research areas .
Q & A
Q. What are the optimal synthetic routes for Methyl 3-(cyclopropylmethoxy)-5-hydroxybenzoate, and how can reaction conditions be systematically optimized?
Methodological Answer: The synthesis typically involves esterification and etherification steps. A common approach is to react 3-hydroxy-5-methoxybenzoic acid with cyclopropylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the cyclopropylmethoxy group, followed by methyl esterification using methanol and H₂SO₄. To optimize yields:
- Reagent Ratios: Use a 1.2:1 molar excess of cyclopropylmethyl bromide to ensure complete substitution.
- Temperature Control: Maintain 60–80°C during etherification to balance reaction rate and side-product formation.
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively isolates the product.
For validation, monitor intermediates via TLC and confirm the final structure using (e.g., cyclopropyl protons at δ 0.5–1.2 ppm) and .
Q. How should researchers address discrepancies in reported physicochemical properties (e.g., melting point, solubility) for this compound?
Methodological Answer: Discrepancies often arise from impurities or polymorphic forms. To resolve these:
- Reproduce Conditions: Follow literature protocols exactly, noting solvent purity and crystallization methods (e.g., slow evaporation vs. rapid cooling).
- Cross-Validate Data: Compare with high-quality databases like NIST Chemistry WebBook (e.g., IR spectra, melting points) .
- Analytical Triangulation: Use DSC for melting point analysis and HPLC-UV to assess purity (>98% by area normalization). Document all conditions to identify outliers .
Advanced Research Questions
Q. What strategies are recommended for elucidating the electronic effects of the cyclopropylmethoxy substituent on the benzoate core’s reactivity?
Methodological Answer:
- Computational Modeling: Perform DFT calculations (e.g., Gaussian 16) to map electron density distribution. The cyclopropyl group’s strain may enhance electron donation via hyperconjugation.
- Comparative Kinetics: Synthesize analogs (e.g., replacing cyclopropylmethoxy with methoxy or tert-butoxy) and measure hydrolysis rates under acidic/basic conditions. Use to track ester degradation.
- X-ray Crystallography: Resolve the crystal structure to assess steric effects. SHELXL (from the SHELX suite) is ideal for refining small-molecule structures .
Q. How can researchers design stability studies to evaluate degradation pathways under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation: Expose the compound to:
- Acidic/alkaline conditions: 0.1M HCl/NaOH at 40°C for 24h.
- Oxidative stress: 3% H₂O₂ at room temperature.
- Photolysis: UV light (254 nm) for 48h.
- Analytical Workflow: Use LC-MS/MS to identify degradation products. For example, ester hydrolysis may yield 3-(cyclopropylmethoxy)-5-hydroxybenzoic acid (monitor m/z 223.1).
- Kinetic Modeling: Apply Arrhenius equations to predict shelf-life under storage conditions (2–8°C, dry environment) .
Q. What experimental approaches can resolve contradictions in biological activity data linked to stereochemical or regiochemical ambiguities?
Methodological Answer:
- Chiral Separation: Use chiral HPLC (e.g., Chiralpak IA column) to isolate enantiomers if synthetic routes introduce stereocenters.
- Isotopic Labeling: Incorporate at the methoxy group to track metabolic fate via NMR or mass spectrometry.
- Biological Assay Controls: Include structurally validated analogs (e.g., 4-methoxy vs. 5-methoxy isomers) as negative controls. Purity must be >95% (validated by COA) to exclude confounding effects .
Data Contradiction Analysis
Q. How should conflicting data on the compound’s spectroscopic signatures (e.g., IR carbonyl stretches) be reconciled?
Methodological Answer:
- Standardize Protocols: Ensure identical solvent systems (e.g., KBr pellets for IR) and instrument calibration.
- Reference Benchmarks: Cross-check against methyl benzoate derivatives (e.g., methyl 4-methoxybenzoate) to isolate substituent-specific shifts.
- Collaborative Validation: Share raw data (e.g., .dx NMR files) with third-party labs using platforms like Zenodo for independent verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
